molecular formula C14H16N2O B577623 3-(aminomethyl)-N-(4-methoxyphenyl)aniline CAS No. 1263284-49-6

3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Cat. No.: B577623
CAS No.: 1263284-49-6
M. Wt: 228.295
InChI Key: RWRQJZPZLQGQAK-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(4-methoxyphenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methoxy group at the para position relative to the aniline moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formylation: The amino group is protected by formylation to prevent unwanted side reactions.

    Aminomethylation: The protected amine undergoes aminomethylation using formaldehyde and a secondary amine.

    Deprotection: Finally, the formyl group is removed to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, various substituted anilines, and amine derivatives.

Scientific Research Applications

3-(aminomethyl)-N-(4-methoxyphenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The aminomethyl group plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyamphetamine: Shares the methoxy group but differs in the position and type of amine group.

    4-methoxyphenylacetone: Similar in structure but lacks the aminomethyl group.

    4-methoxybenzyl alcohol: Contains the methoxy group but has a hydroxyl group instead of an amine.

Uniqueness

3-(aminomethyl)-N-(4-methoxyphenyl)aniline is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRQJZPZLQGQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677542
Record name 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263284-49-6
Record name Benzenemethanamine, 3-[(4-methoxyphenyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263284-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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